
Linsitinib-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linsitinib-d3 is a deuterated form of Linsitinib, a small molecule inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR). This compound is primarily investigated for its potential antineoplastic activity, particularly in the treatment of various types of cancer. By inhibiting IGF-1R and IR, this compound prevents tumor cell proliferation and induces apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Linsitinib-d3 involves the incorporation of deuterium atoms into the Linsitinib molecule. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The synthetic route may involve multiple steps, including the formation of key intermediates and their subsequent deuteration under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Linsitinib-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions may occur under specific conditions, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to determine their structures and properties .
Scientific Research Applications
Linsitinib-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of Linsitinib.
Biology: Investigated for its effects on cellular signaling pathways, particularly those involving IGF-1R and IR.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting IGF-1R and IR pathways.
Mechanism of Action
Linsitinib-d3 exerts its effects by selectively inhibiting the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor (IR). These receptors play crucial roles in cellular proliferation, differentiation, and survival. By inhibiting these receptors, this compound disrupts the signaling pathways that promote tumor cell growth and survival, leading to apoptosis. The primary molecular targets include the IGF-1R and IR, and the downstream pathways affected include the PI3K/AKT and MAPK pathways .
Comparison with Similar Compounds
OSI-906: Another name for Linsitinib, which also inhibits IGF-1R and IR.
BMS-754807: A dual inhibitor of IGF-1R and IR with similar antineoplastic properties.
NVP-AEW541: A selective IGF-1R inhibitor used in cancer research.
Uniqueness of Linsitinib-d3: this compound is unique due to its deuterated nature, which can provide advantages in pharmacokinetics and metabolic stability compared to its non-deuterated counterparts. The incorporation of deuterium atoms can lead to a slower rate of metabolism, potentially enhancing the compound’s efficacy and reducing side effects .
Properties
Molecular Formula |
C26H23N5O |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
3-[8-amino-1-(2-phenylquinolin-7-yl)imidazo[1,5-a]pyrazin-3-yl]-1-(trideuteriomethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C26H23N5O/c1-26(32)14-19(15-26)25-30-22(23-24(27)28-11-12-31(23)25)18-8-7-17-9-10-20(29-21(17)13-18)16-5-3-2-4-6-16/h2-13,19,32H,14-15H2,1H3,(H2,27,28)/i1D3 |
InChI Key |
PKCDDUHJAFVJJB-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O |
Canonical SMILES |
CC1(CC(C1)C2=NC(=C3N2C=CN=C3N)C4=CC5=C(C=C4)C=CC(=N5)C6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)

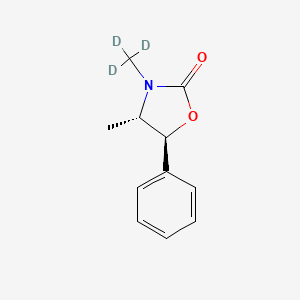
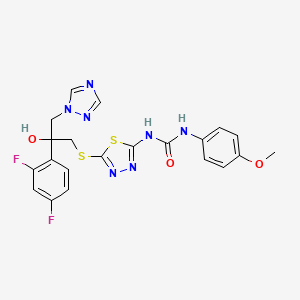
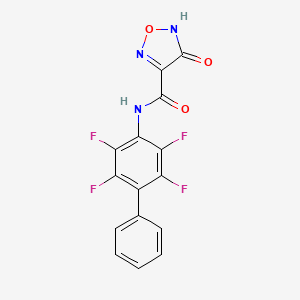
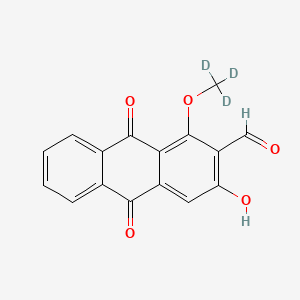

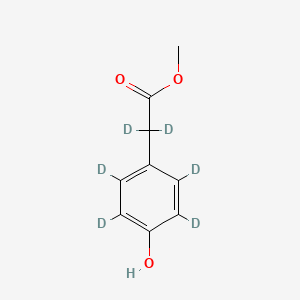
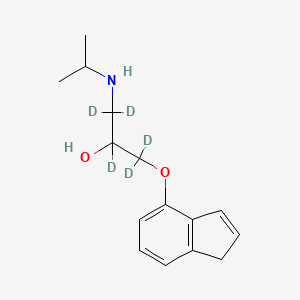

![7-{[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]oxy}-6-methoxychromen-2-one](/img/structure/B12424909.png)
